molecular formula C13H17LiN2O2 B1613309 Lithium 2-[(4-methylpiperazin-1-yl)methyl]benzoate CAS No. 915707-44-7

Lithium 2-[(4-methylpiperazin-1-yl)methyl]benzoate

Cat. No. B1613309
CAS RN: 915707-44-7
M. Wt: 240.3 g/mol
InChI Key: BHMRBFXQIGCNNV-UHFFFAOYSA-M
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Description

Lithium 2-[(4-methylpiperazin-1-yl)methyl]benzoate is a chemical compound used in scientific research. It has a molecular formula of C13H17LiN2O2 and a molecular weight of 240.231 g/mol . It is used in various applications due to its unique properties, including its role as a catalyst in organic synthesis and as a potential therapeutic agent for mental disorders.


Molecular Structure Analysis

The molecular structure of Lithium 2-[(4-methylpiperazin-1-yl)methyl]benzoate can be represented by the SMILES notation: [Li+].CN1CCN(CC1)CC2=CC=CC=C2C(=O)[O-] . This notation represents the structure of the molecule, including the lithium ion, the methylpiperazine group, and the benzoate group .


Physical And Chemical Properties Analysis

The physical and chemical properties of Lithium 2-[(4-methylpiperazin-1-yl)methyl]benzoate include a molecular weight of 240.231 g/mol and a molecular formula of C13H17LiN2O2 .

Scientific Research Applications

Synthesis of Anticancer Drugs

“Lithium 2-[(4-methylpiperazin-1-yl)methyl]benzoate” is used in the synthesis of the anticancer drug Imatinib . Imatinib is an ATP-competitive selective inhibitor of Bcr-Abl protein tyrosine kinase, which has shown unprecedented efficacy for the treatment of Bcr-Abl positive Chronic Myelogenous Leukemia (CML) .

Treatment of Central Inflammatory Diseases

Research has been conducted into the development of new drugs for the treatment of central inflammatory diseases using piperazine compounds . While the specific role of “Lithium 2-[(4-methylpiperazin-1-yl)methyl]benzoate” is not mentioned, it’s plausible that it could be used in the synthesis of these compounds due to its piperazine structure.

Treatment of Schizophrenia and Related Psychoses

Compounds with a similar structure to “Lithium 2-[(4-methylpiperazin-1-yl)methyl]benzoate”, such as 2-methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine (Olanzapine, OZPN), are used in the treatment of schizophrenia and related psychoses .

Inhibition of Tyrosine Kinases

Imatinib, which can be synthesized using “Lithium 2-[(4-methylpiperazin-1-yl)methyl]benzoate”, has been found to inhibit the activity of tyrosine kinases . This inhibition is particularly useful in the treatment of leukemia .

Treatment of Gastrointestinal Stromal Tumor

Imatinib also has an inhibitory effect on c-Kit, which is thought to play a role in the formation of gastrointestinal stromal tumor .

Treatment of Idiopathic Hypereosinophilic Syndrome

Imatinib can inhibit a platelet-derived growth factor receptor involved in the pathogenesis of the idiopathic hypereosinophilic syndrome .

Safety And Hazards

Lithium 2-[(4-methylpiperazin-1-yl)methyl]benzoate is considered hazardous. It may cause skin irritation, serious eye irritation, respiratory irritation, and it is harmful if swallowed . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes into contact with skin, and rinsing cautiously with water for several minutes if it comes into contact with eyes .

properties

IUPAC Name

lithium;2-[(4-methylpiperazin-1-yl)methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2.Li/c1-14-6-8-15(9-7-14)10-11-4-2-3-5-12(11)13(16)17;/h2-5H,6-10H2,1H3,(H,16,17);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHMRBFXQIGCNNV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CN1CCN(CC1)CC2=CC=CC=C2C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17LiN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60640209
Record name Lithium 2-[(4-methylpiperazin-1-yl)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lithium 2-[(4-methylpiperazin-1-yl)methyl]benzoate

CAS RN

915707-44-7
Record name Lithium 2-[(4-methylpiperazin-1-yl)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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